3-[4-(2-Fluorophenyl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
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Overview
Description
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide is an organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a piperazine ring substituted with a fluorophenyl group and a benzothiazole moiety. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of 3-[4-(2-fluorophenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide are dopamine and serotonin receptors . These receptors play a crucial role in regulating mood and behavior. The compound acts as an antagonist, blocking the action of dopamine and serotonin .
Mode of Action
The compound interacts with its targets by binding to the dopamine and serotonin receptors, thereby inhibiting their action . This results in a decrease in the activity of these neurotransmitters, leading to changes in mood and behavior .
Biochemical Pathways
The compound affects the dopaminergic and serotonergic pathways. By blocking the action of dopamine and serotonin, it disrupts the normal functioning of these pathways, leading to changes in mood and behavior .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the activity of dopamine and serotonin, leading to changes in mood and behavior . This can result in antipsychotic effects, as the compound is used as an antipsychotic drug substance .
Preparation Methods
The synthesis of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using fluorobenzene derivatives.
Formation of the Benzothiazole Moiety: The benzothiazole ring is typically formed through the cyclization of appropriate precursors, such as 2-aminothiophenol with carboxylic acids or their derivatives.
Industrial production methods may involve optimization of these steps to improve yield and reduce the use of hazardous reagents.
Chemical Reactions Analysis
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide has a wide range of scientific research applications:
Comparison with Similar Compounds
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide can be compared with other similar compounds, such as:
4-[(4-Fluorophenyl)piperazin-1-yl]methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): This compound is also an inhibitor of human equilibrative nucleoside transporters but has different selectivity and binding properties.
1-(4-Fluorophenyl)piperazine: This simpler compound lacks the benzothiazole moiety and has different biological activities.
Various substituted piperazines: These compounds share the piperazine ring but differ in their substituents, leading to diverse biological activities.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c18-14-6-2-3-7-15(14)20-9-11-21(12-10-20)17-13-5-1-4-8-16(13)24(22,23)19-17/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXANDPIAGHSMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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